2-(ethylsulfanyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide
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Overview
Description
2-[2-(ETHYLSULFANYL)BENZAMIDO]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is an organic compound with the molecular formula C17H19NOS It is characterized by the presence of an ethylsulfanyl group and a benzamido group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ETHYLSULFANYL)BENZAMIDO]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE typically involves the reaction of 2-(ethylsulfanyl)benzoic acid with N-(4-methylphenyl)methylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-(ETHYLSULFANYL)BENZAMIDO]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamido group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens like bromine or chlorine (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-[2-(ETHYLSULFANYL)BENZAMIDO]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(ETHYLSULFANYL)BENZAMIDO]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The benzamido group can interact with amino acid residues in the active site of enzymes, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(ETHYLSULFANYL)-N-(2-METHYLBENZYL)BENZAMIDE: Similar structure but with a different substitution pattern on the benzamide core.
N-BENZYL-2-[2-(ETHYLSULFANYL)BENZAMIDO]BENZAMIDE: Similar structure with a benzyl group instead of a methylphenyl group.
Uniqueness
2-[2-(ETHYLSULFANYL)BENZAMIDO]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethylsulfanyl and benzamido groups allows for versatile chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C24H24N2O2S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[(2-ethylsulfanylbenzoyl)amino]-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H24N2O2S/c1-3-29-22-11-7-5-9-20(22)24(28)26-21-10-6-4-8-19(21)23(27)25-16-18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
ZHNXJNPTOWDRHT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)C |
Origin of Product |
United States |
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